

Protocol for Assessing GPR110 Activation with NFAT Reporter Assay

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Compound of Interest

Compound Name: GPR110 peptide agonist P12

Cat. No.: B15610004

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

GPR110, also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is an orphan adhesion GPCR that has been identified as a receptor for the endogenous ligand N-docosahexaenoylethanolamine (synaptamide).[1][2][3] Activation of GPR110 is implicated in various physiological processes, including neurogenesis, neurite outgrowth, and synaptogenesis.[4] GPR110 is known to couple to multiple G protein signaling pathways, including G α s, which leads to the production of cyclic AMP (cAMP), and G α q, which activates the phospholipase C (PLC) pathway.[2][5][6][7] The activation of the G α q pathway results in an increase in intracellular calcium levels, which in turn activates the calcium-dependent phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation into the nucleus to regulate gene expression.[8] This application note provides a detailed protocol for assessing the G α q-mediated activation of GPR110 using a Nuclear Factor of Activated T-cells (NFAT) reporter assay.

Principle of the Assay

The NFAT reporter assay is a cell-based method used to quantify the activation of the G α q signaling pathway.[9][10] The assay utilizes a host cell line (e.g., HEK293) that is transiently or stably transfected with two key components:

- An expression vector for the GPR110 receptor.
- A reporter vector containing a reporter gene (e.g., firefly luciferase) under the transcriptional control of an NFAT response element (NFAT-RE).

Upon activation of GPR110 by a ligand, the Gαq pathway is initiated, leading to the translocation of NFAT to the nucleus.[8] In the nucleus, NFAT binds to the NFAT-RE in the reporter vector, driving the expression of the luciferase gene. The resulting luciferase activity is measured using a luminometer, and the light output is directly proportional to the level of GPR110 activation.

Signaling Pathway

The following diagram illustrates the signaling cascade from GPR110 activation to the expression of the reporter gene in the NFAT assay.

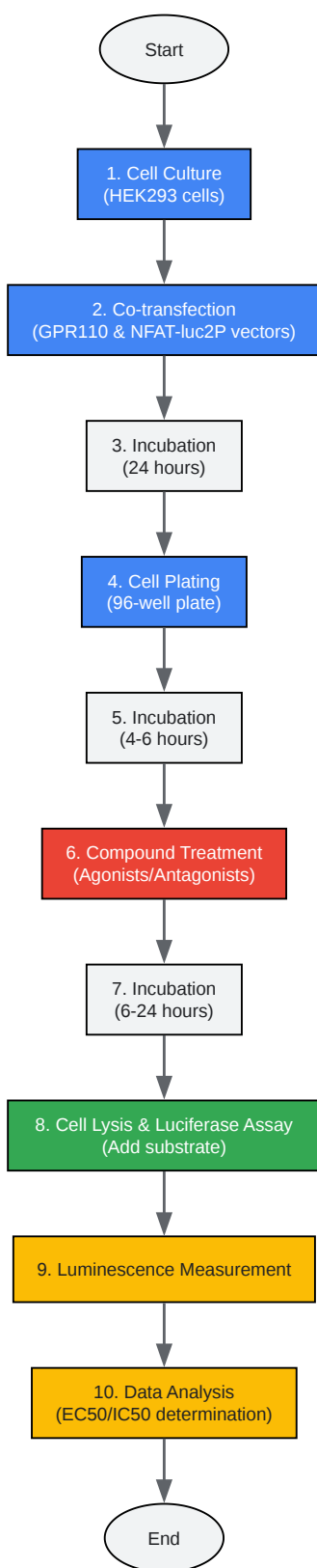


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Caption: GPR110-Gαq-NFAT signaling pathway.

Experimental Workflow

The following diagram provides a step-by-step overview of the experimental protocol.



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Caption: NFAT reporter assay workflow.

Materials and Reagents

Reagent/Material	Supplier	Catalog No. (Example)
HEK293 Cells	ATCC	CRL-1573
DMEM, high glucose	Gibco	11965092
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
Opti-MEM I Reduced Serum Medium	Gibco	31985062
Lipofectamine 3000	Invitrogen	L3000015
GPR110 Expression Plasmid	(User-provided or commercial)	-
NFAT-RE Luciferase Reporter	Promega	E8481 (pGL4.30[luc2P/NFAT-RE/Hygro])
96-well white, clear-bottom assay plates	Corning	3610
ONE-Glo Luciferase Assay System	Promega	E6110
Synaptamide (or other test compounds)	Cayman Chemical	10007929
Ionomycin (Positive Control)	Sigma-Aldrich	I3909

Experimental Protocol

This protocol is adapted for transient transfection in a 96-well format.

Day 1: Cell Seeding

- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

- Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

Day 2: Transient Transfection

- For each well of a 6-well plate, prepare the following DNA-lipid complexes in Opti-MEM:
 - DNA Mixture: Dilute 1.0 µg of the GPR110 expression plasmid and 1.0 µg of the NFAT-RE luciferase reporter plasmid in 125 µL of Opti-MEM.
 - Lipid Mixture: Dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.
- Add the DNA mixture to the lipid mixture, gently mix, and incubate for 15 minutes at room temperature.
- Add the 250 µL DNA-lipid complex to the cells in the 6-well plate.
- Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

Day 3: Cell Plating

- Trypsinize the transfected cells and resuspend them in fresh culture medium.
- Count the cells and adjust the density to 2×10^5 cells/mL.
- Plate 100 µL of the cell suspension (20,000 cells/well) into a 96-well white, clear-bottom assay plate.
- Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

Day 4: Compound Treatment and Luciferase Assay

- Prepare serial dilutions of your test compounds (e.g., synaptamide) and controls in assay medium (DMEM + 0.5% FBS).
 - Positive Control: Ionomycin (e.g., 1 µM final concentration).
 - Negative Control: Vehicle (e.g., 0.1% DMSO).

- Carefully remove the culture medium from the wells.
- Add 100 μ L of the compound dilutions or controls to the respective wells.
- Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
- Equilibrate the plate and the ONE-Glo Luciferase Assay Reagent to room temperature.
- Add 100 μ L of ONE-Glo reagent to each well.
- Incubate for 10 minutes at room temperature, protected from light.
- Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation

- **Data Normalization:** If a co-transfected Renilla luciferase plasmid is used as an internal control, normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
- **Fold Induction:** Calculate the fold induction by dividing the average relative light units (RLU) of the compound-treated wells by the average RLU of the vehicle-treated wells.
- **Dose-Response Curves:** Plot the fold induction against the logarithm of the compound concentration.
- **EC₅₀/IC₅₀ Determination:** Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Table 1: Example Agonist Dose-Response Data

Compound	Concentration (nM)	Mean RLU	Std. Dev.	Fold Induction
Vehicle	0	1,520	150	1.0
Synaptamide	1	2,890	250	1.9
Synaptamide	10	8,510	780	5.6
Synaptamide	100	25,840	2,100	17.0
Synaptamide	1000	45,600	3,900	30.0
Synaptamide	10000	46,500	4,200	30.6
Ionomycin	1000	60,800	5,500	40.0

Table 2: Summary of Agonist Potency

Compound	EC ₅₀ (nM)	Max Response (Fold Induction)
Synaptamide	85.2	30.6
Compound X	120.5	25.8
Compound Y	45.7	35.2

Troubleshooting

Issue	Possible Cause	Solution
Low Signal or Low Fold Induction	- Low transfection efficiency- Low GPR110 expression- Inactive compound- Suboptimal incubation time	- Optimize transfection protocol- Verify GPR110 expression (e.g., by Western blot)- Test a known agonist (positive control)- Perform a time-course experiment
High Background Signal	- "Leaky" promoter in the reporter vector- High basal activity of GPR110	- Use a reporter with a minimal promoter- Reduce the amount of GPR110 plasmid during transfection
High Well-to-Well Variability	- Inconsistent cell seeding- Pipetting errors	- Ensure a homogenous cell suspension before plating- Use a multichannel pipette and reverse pipetting technique

Conclusion

The NFAT reporter assay is a robust and sensitive method for studying the Gαq-mediated signaling of GPR110. This protocol provides a framework for researchers to investigate the activation of GPR110 by its endogenous ligand or to screen for novel synthetic modulators. The quantitative data generated from this assay can be instrumental in drug discovery and in further elucidating the physiological roles of GPR110.

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